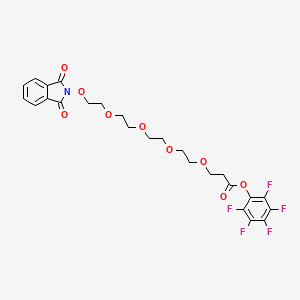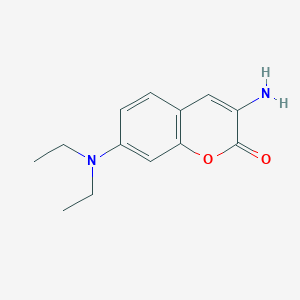
3-amino-7-(diethylamino)-2H-chromen-2-one
Übersicht
Beschreibung
3-amino-7-(diethylamino)-2H-chromen-2-one is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Detection of Cr3+ ions in living cells : A study by Mani et al. (2018) synthesized a probe from 3-amino-7-(diethylamino)-2H-chromen-2-one, which showed significant fluorescence quenching at 506 nm in dimethyl sulfoxide medium upon complexation with Cr3+ ions. This property enables its application in detecting Cr3+ in living cells (Mani et al., 2018).
Cu2+ ion detection in mammalian kidney cells : Wani et al. (2016) reported the synthesis of a fluorescent probe based on this compound for the selective detection of Cu2+ ion. This probe exhibited substantial fluorescence quenching upon binding with Cu2+, indicating its potential as a fluorescent sensor for Cu2+ in biological samples (Wani et al., 2016).
Synthesis of coumarin derivatives : Zahiri and Mokhtary (2015) developed a one-pot synthesis method for 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. This method is significant for the efficient synthesis of various coumarin derivatives with potential applications in chemistry and pharmacology (Zahiri & Mokhtary, 2015).
Alzheimer's Disease research : Montanari et al. (2016) explored the use of coumarin-based derivatives in addressing Alzheimer's Disease. They synthesized a small library of these derivatives, modifying the coumarin substitution pattern, which led to the identification of compounds with significant inhibitory activity toward Aβ42 self-aggregation, a key feature in Alzheimer's disease (Montanari et al., 2016).
Fluorescent materials : Shimasaki et al. (2021) synthesized compounds including 3-(4-(Arylethynyl)phenyl)-7-(diethylamino)-2H-chromen-2-ones and studied their photophysical properties. They found high fluorescence quantum yield in some derivatives, suggesting their potential use as strong fluorescent materials (Shimasaki et al., 2021).
Role in solvent polarity studies : Koppal et al. (2018) studied the bimolecular quenching reactions of 3-acetyl-7-(diethylamino)-2H-chromen-2-one in various solvent mixtures. This study is significant for understanding the impact of solvent polarity on chemical reactions and fluorescence properties (Koppal et al., 2018).
Eigenschaften
IUPAC Name |
3-amino-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-15(4-2)10-6-5-9-7-11(14)13(16)17-12(9)8-10/h5-8H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVZDMLCTCWNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

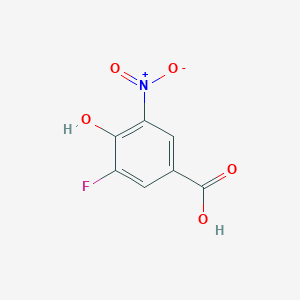






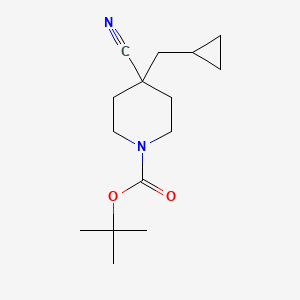
![(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)
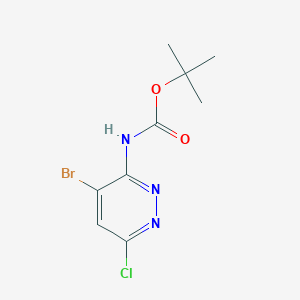
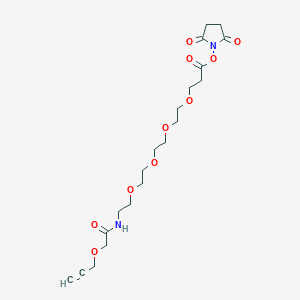
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B8064968.png)
